Dodecyl octanoate
Overview
Description
Dodecyl octanoate, also known as octanoic acid dodecyl ester, is an ester compound with the molecular formula C20H40O2. It is formed by the esterification of octanoic acid (caprylic acid) and dodecanol (lauryl alcohol). This compound is known for its applications in various industries, including cosmetics, lubricants, and as a surfactant.
Mechanism of Action
Dodecyl octanoate, also known as octanoic acid, dodecyl ester, is a carboxylic ester . Its molecular formula is C20H40O2, and it has a molecular weight of 312.5304 . The mechanism of action of this compound involves several aspects, including its targets of action, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Biochemical Pathways
This metabolism primarily occurs in astrocytes . .
Result of Action
It is known that medium-chain fatty acids like octanoic acid can promote gaba synthesis in neurons via elevated glutamine supply
Biochemical Analysis
Biochemical Properties
Dodecyl octanoate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as lipases, which catalyze the hydrolysis of ester bonds in lipids. The interaction between this compound and lipases results in the breakdown of the ester into dodecanol and octanoic acid. This reaction is crucial for the metabolism of lipids and the production of energy in cells .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In adipocytes, this compound has been shown to modulate lipogenesis, the process by which cells synthesize fatty acids . This compound can affect the expression of genes involved in lipid metabolism, leading to changes in the production and storage of lipids within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with specific biomolecules. It binds to lipases, facilitating the hydrolysis of the ester bond. Additionally, this compound can influence the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in lipid metabolism . By modulating the activity of PPARγ, this compound can alter the expression of lipogenic genes and affect lipid synthesis in cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can be stable under certain conditions, but its degradation products may have different biochemical properties and effects on cells . Long-term exposure to this compound can lead to changes in cellular metabolism and function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have beneficial effects on lipid metabolism and energy production. At high doses, it can lead to toxic or adverse effects, such as oxidative stress and inflammation . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the β-oxidation of fatty acids. It interacts with enzymes such as carnitine palmitoyltransferase I (CPT-I), which plays a crucial role in the transport of fatty acids into mitochondria for β-oxidation . This process is essential for the production of energy from lipids and the regulation of lipid levels in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of this compound in different cellular compartments . The compound’s distribution within cells can influence its biochemical properties and effects on cellular function.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of this compound is crucial for its role in lipid metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl octanoate is typically synthesized through the esterification reaction between octanoic acid and dodecanol. The reaction is catalyzed by an acid, commonly sulfuric acid, and involves heating the reactants to facilitate the formation of the ester. The general reaction is as follows:
C8H16O2+C12H26O→C20H40O2+H2O
Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where octanoic acid and dodecanol are mixed in the presence of an acid catalyst. The reaction mixture is heated under reflux to remove the water formed during the reaction, driving the equilibrium towards the formation of this compound. The product is then purified through distillation or other separation techniques to obtain the desired ester.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield octanoic acid and dodecanol. Acidic hydrolysis is the reverse of esterification, while basic hydrolysis (saponification) produces a carboxylate salt and an alcohol.
Reduction: Reduction of this compound with reducing agents like lithium aluminum hydride can yield the corresponding alcohols, octanol and dodecanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis uses a strong acid like hydrochloric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products:
Hydrolysis: Octanoic acid and dodecanol.
Reduction: Octanol and dodecanol.
Transesterification: A different ester and alcohol depending on the reactants used.
Scientific Research Applications
Dodecyl octanoate has various applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of lipid metabolism and enzyme activity, particularly lipases.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its emollient and surface-active properties.
Comparison with Similar Compounds
Dodecyl acetate: An ester formed from acetic acid and dodecanol, used in fragrances and flavorings.
Dodecyl laurate: An ester of lauric acid and dodecanol, used in cosmetics and personal care products.
Dodecyl palmitate: An ester of palmitic acid and dodecanol, used as an emollient in skincare products.
Uniqueness: Dodecyl octanoate is unique due to its specific combination of octanoic acid and dodecanol, which imparts distinct physical and chemical properties. Its relatively low molecular weight compared to longer-chain esters makes it more volatile and easier to handle in various applications. Additionally, its balanced hydrophilic-lipophilic properties make it an effective surfactant and emulsifier.
Properties
IUPAC Name |
dodecyl octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-3-5-7-9-10-11-12-13-15-17-19-22-20(21)18-16-14-8-6-4-2/h3-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQTUTLMOLEYNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066592 | |
Record name | Octanoic acid, dodecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20292-09-5 | |
Record name | Dodecyl octanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20292-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecyl octanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020292095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid, dodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octanoic acid, dodecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyl octanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DODECYL OCTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U627TBL66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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